molecular formula C11H13BrOS B14056907 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one

Katalognummer: B14056907
Molekulargewicht: 273.19 g/mol
InChI-Schlüssel: FUHQDIJBZRYIGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a bromomethyl group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of this compound typically begins with the bromination of a suitable precursor. For instance, 2-(methylthio)acetophenone can be brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Alkylation: The brominated intermediate is then subjected to alkylation with a suitable alkylating agent, such as propan-2-one, under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the propan-2-one moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thioethers, ethers.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interactions of bromomethyl and methylthio groups with biological molecules.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile in substitution reactions, while the methylthio group can participate in oxidation and reduction reactions. The propan-2-one moiety can undergo nucleophilic addition reactions.

Molecular Targets and Pathways:

    Electrophilic Substitution: The bromomethyl group targets nucleophiles.

    Oxidation/Reduction: The methylthio group interacts with oxidizing or reducing agents.

    Nucleophilic Addition: The carbonyl group in the propan-2-one moiety is targeted by nucleophiles.

Vergleich Mit ähnlichen Verbindungen

    1-(2-(Bromomethyl)-5-(methylthio)phenyl)propan-2-one: Similar structure but with the bromomethyl group at a different position.

    1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one: Contains an additional bromomethyl group.

    1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 1-(2-(Bromomethyl)-6-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromomethyl and methylthio groups provides a versatile platform for various chemical transformations.

Eigenschaften

Molekularformel

C11H13BrOS

Molekulargewicht

273.19 g/mol

IUPAC-Name

1-[2-(bromomethyl)-6-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)6-10-9(7-12)4-3-5-11(10)14-2/h3-5H,6-7H2,1-2H3

InChI-Schlüssel

FUHQDIJBZRYIGB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC=C1SC)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.